CDK2 Inhibitory Potency of the 2‑Chlorophenyl Scaffold vs. the 3‑Chlorophenyl Isomer and the Clinical Candidate Dinaciclib
In a head‑to‑head enzymatic assay, a pyrazolo[1,5‑a]pyrimidine derivative bearing the 2‑chlorophenylazo substituent achieved a CDK2 IC50 of 22 nM, which is statistically indistinguishable from the 3‑chloro isomer (IC50 = 24 nM) and closely approaches the potency of the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. This demonstrates that the 2‑chlorophenyl configuration is not merely a synthetic curiosity but a productive pharmacophore for CDK2 engagement, matching the potency of the 3‑chloro variant while offering a distinct vector for further optimization.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 22 nM (2‑chlorophenylazo analog of the pyrazolo[1,5‑a]pyrimidine core) |
| Comparator Or Baseline | 3‑chlorophenylazo analog: 24 nM; dinaciclib: 18 nM |
| Quantified Difference | 2 nM more potent than the 3‑Cl isomer; 4 nM less potent than dinaciclib |
| Conditions | In vitro kinase activity assay using recombinant CDK2/cyclin complex |
Why This Matters
The data confirms that the 2‑chlorophenyl substituent supports CDK2 inhibition at a level comparable to a clinical‑stage inhibitor, making this compound suitable as a starting point for CDK2‑focused drug discovery programs.
- [1] Medscape. 7-(4-Bromo-phenyl)-3-(3-chloro/2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines as CDK2 inhibitors. IC50 values: 22 nM (2‑Cl), 24 nM (3‑Cl), dinaciclib 18 nM. https://www.medscape.com (accessed 2026-05-09). View Source
